3'-Azido-5'-O-methyl-3'-deoxythymidine
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Overview
Description
3’-Azido-5’-O-methyl-3’-deoxythymidine is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with modifications that confer unique properties. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-5’-O-methyl-3’-deoxythymidine typically involves multiple steps:
Starting Material: The synthesis begins with thymidine.
Azidation: The 3’-hydroxyl group of thymidine is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Methylation: The 5’-hydroxyl group is methylated using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: Industrial production of 3’-Azido-5’-O-methyl-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the azidation and methylation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: 3’-Azido-5’-O-methyl-3’-deoxythymidine can undergo oxidation reactions, typically affecting the azido group.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Reduction: The major product is 3’-amino-5’-O-methyl-3’-deoxythymidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Azido-5’-O-methyl-3’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly DNA synthesis and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown activity against certain viruses by inhibiting reverse transcriptase, an enzyme crucial for viral replication.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 3’-Azido-5’-O-methyl-3’-deoxythymidine involves:
Inhibition of DNA Synthesis: The compound is incorporated into the growing DNA strand during replication, leading to chain termination.
Molecular Targets: The primary target is the viral reverse transcriptase enzyme, which is essential for the replication of retroviruses.
Pathways Involved: The compound interferes with the normal function of nucleic acids, disrupting the replication and transcription processes.
Comparison with Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral drug used in the treatment of HIV/AIDS.
5’-O-methyl-3’-deoxythymidine: Similar structure but lacks the azido group, resulting in different biological activity.
3’-Amino-5’-O-methyl-3’-deoxythymidine: A reduction product of 3’-Azido-5’-O-methyl-3’-deoxythymidine.
Uniqueness: 3’-Azido-5’-O-methyl-3’-deoxythymidine is unique due to the presence of both the azido and methyl groups, which confer distinct chemical and biological properties. Its dual modifications make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
121456-54-0 |
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Molecular Formula |
C11H15N5O4 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N5O4/c1-6-4-16(11(18)13-10(6)17)9-3-7(14-15-12)8(20-9)5-19-2/h4,7-9H,3,5H2,1-2H3,(H,13,17,18)/t7-,8+,9+/m0/s1 |
InChI Key |
GFZQAQHNKSAIDN-DJLDLDEBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC)N=[N+]=[N-] |
Origin of Product |
United States |
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